

Technical Guide: Physicochemical Properties & Synthetic Utility of N-Trityl-L-Valine

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Compound of Interest

Compound Name: *N-trityl-L-valine*

Cat. No.: *B8384914*

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Executive Summary

N-Trityl-L-Valine (Trt-Val-OH) represents a specialized building block in peptide chemistry, distinguished not by its frequency of use, but by its unique steric and electronic properties. Unlike standard Fmoc or Boc derivatives, the Trityl (triphenylmethyl) group provides a massive steric "umbrella" that shields the

-amine.

This guide details the physicochemical profile of Trt-Val-OH and its critical application in suppressing diketopiperazine (DKP) formation—a notorious side reaction in the synthesis of C-terminal Proline or Glycine peptides. We further explore its utility in enhancing the solubility of hydrophobic sequences in organic solvents and its role in orthogonal protection strategies.

Part 1: Molecular Architecture & Physicochemical Profile

The trityl group renders the amino acid extremely lipophilic and acid-sensitive. Understanding these properties is prerequisite to successful handling.

Key Physicochemical Data[1]

Property	Specification	Mechanistic Implication
Chemical Name	N-Trityl-L-Valine	-
CAS Number	19099-93-5	-
Molecular Formula		-
Molecular Weight	359.47 g/mol	High MW relative to Valine (117 g/mol) indicates significant steric bulk.
Appearance	White powder or amorphous foam	Free acid is often amorphous; frequently stored as diethylamine (DEA) salts for crystallinity.
Solubility (Organic)	High (DCM, CHCl ₃ , DMF, THF)	The non-polar trityl group dominates, solubilizing the molecule in non-polar organics.
Solubility (Aqueous)	Insoluble	Precludes use in aqueous buffers; requires organic solvent systems.
Acid Stability	Extremely Labile	Cleaved by weak acids (1% TFA, dilute AcOH). Must avoid unbuffered CDCl ₃ during NMR.
Base Stability	High	Completely stable to Piperidine/DMF (Fmoc deprotection conditions).

The Steric "Umbrella" Effect

The triphenylmethyl group creates a zone of steric occlusion. In L-Valine, which already possesses a

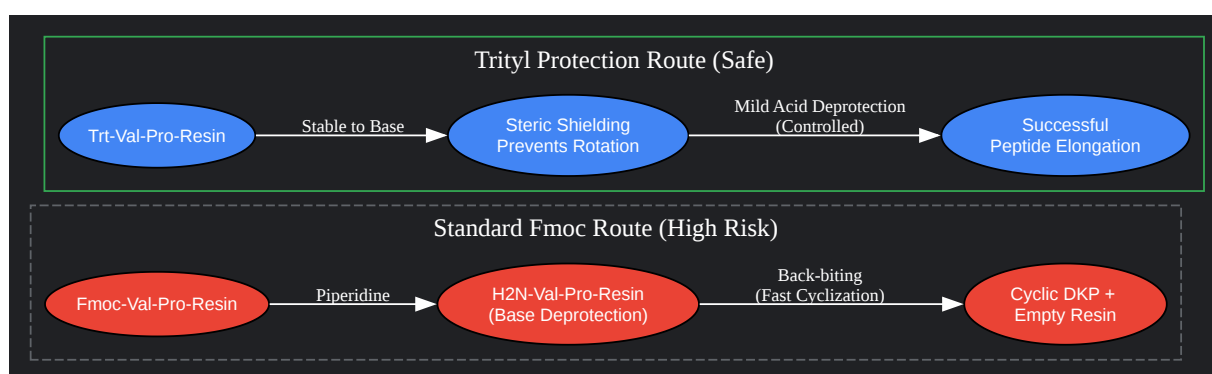
-branched isopropyl side chain, the addition of the N-Trityl group creates a highly congested center.

- Consequence 1: Nucleophilic attack on the carbonyl carbon (during coupling) is slower, often requiring stronger activation (e.g., HATU/HOAt) or longer reaction times.
- Consequence 2: The nitrogen atom is shielded from protonation and alkylation, reducing aggregation.

Part 2: The Trityl Advantage in Synthesis[2] Suppression of Diketopiperazine (DKP) Formation

The primary indication for Trt-Val-OH is the prevention of DKP formation. When the second amino acid in a sequence is Proline (or N-alkylated), and the third is deprotected, the free amine can back-bite onto the C-terminal ester, cleaving the dipeptide from the resin as a cyclic DKP.

The Trityl Solution: By using Trt-Val-OH as the second or third residue, the massive steric bulk prevents the conformational rotation required for the amine to attack the ester linkage. Furthermore, because Trt is removed with very mild acid (leaving the peptide attached to acid-labile resins like 2-CTC), it allows for controlled segment condensation strategies.



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Figure 1: Mechanism of DKP suppression. The Trityl group prevents the geometric alignment necessary for the intramolecular cyclization that plagues Fmoc-based synthesis of Proline-containing sequences.

Solubility Enhancement

Aggregation of hydrophobic peptides (beta-sheet formation) leads to synthesis failure. The Trityl group acts as a "solubilizing tag."

- Mechanism: The bulky, non-planar aromatic rings of the Trityl group disrupt intermolecular hydrogen bonding and
-stacking interactions between peptide chains.
- Application: Incorporating Trt-Val-OH at strategic positions in "difficult sequences" can maintain the peptide chain in a solvated, random-coil state within DCM or DMF.

Part 3: Experimental Protocols

Synthesis of N-Trityl-L-Valine

Note: Trt-amino acids are often synthesized via the Zervas method or modifications thereof.

Reagents: L-Valine, Trityl Chloride (Trt-Cl), Triethylamine (TEA), Chloroform (CHCl₃) or DCM.

- Silylation/Solubilization: Suspend L-Valine (10 mmol) in dry DCM (50 mL). Add TEA (25 mmol) or TMS-Cl to solubilize the zwitterion (transient protection of carboxyl).
- Tritylation: Cool to 0°C. Add Trityl Chloride (10 mmol) portion-wise over 30 minutes.
- Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Trt-Val is UV active and moves faster than Val).
- Work-up:
 - Wash with 5% Citric Acid (Keep cold! Warm acid cleaves Trt).

- Wash with water and brine.
- Dry over Na

SO

[1]

- Isolation: Evaporate solvent. The product often forms a foam. To crystallize, dissolve in minimal Diethyl ether and add Diethylamine (DEA) to precipitate the stable DEA salt, or triturate with Hexane.

Coupling Protocol (Solid Phase)

Due to steric hindrance, standard coupling times must be extended.

System: Solid Phase Peptide Synthesis (SPPS) Reagents: Trt-Val-OH (3 eq), HATU (2.9 eq), DIEA (6 eq), DMF.

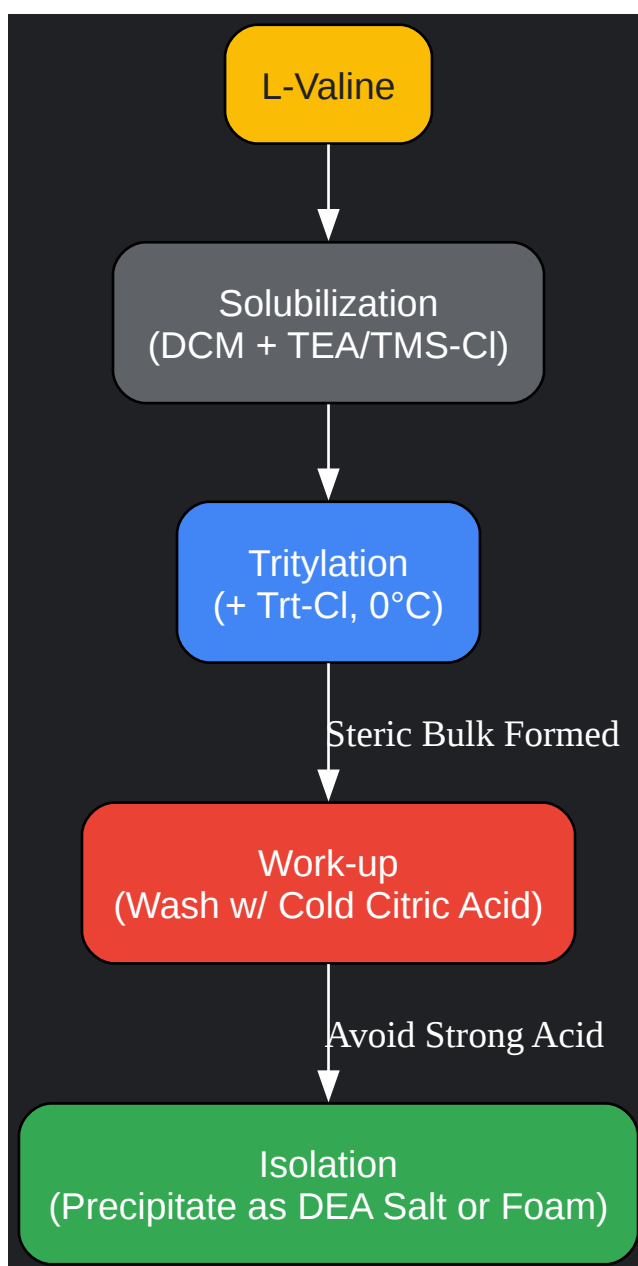
- Activation: Dissolve Trt-Val-OH and HATU in DMF. Add DIEA. Activate for exactly 1 minute (minimize racemization).
- Coupling: Add to resin-bound amine. Shake for 2–4 hours (Standard Fmoc-Val takes ~45 mins; Trt-Val requires more time).
- Monitoring: Kaiser test may be inconclusive due to steric bulk. Chloranil test is preferred for secondary amines, but standard Kaiser is acceptable if the previous residue is primary.
 - Tip: Double coupling is recommended if the resin loading is high (>0.5 mmol/g).

Deprotection (Removal of Trityl)

The Trityl group is acid labile.

- Reagent: 1% Trifluoroacetic acid (TFA) in DCM OR 10% Acetic Acid in TFE (Trifluoroethanol).
- Procedure:

- Wash resin with DCM.
- Treat with 1% TFA/DCM (2 mL x 1 min). Do not prolong, as this may cleave the peptide from the resin if using 2-CTC or Wang linkers.
- Immediately wash with 5% DIEA/DCM to neutralize and prevent autocatalytic cleavage.
- The presence of a bright yellow color (Trityl cation) indicates cleavage; the disappearance of yellow in subsequent washes indicates completion.



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Figure 2: Synthetic workflow for the preparation of **N-Trityl-L-Valine**. Note the critical temperature control during acid washes to prevent premature deprotection.

Part 4: Quality Control & Characterization

Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-d

is preferred. Avoid CDCl

unless it is neutralized over basic alumina; the trace acidity in aged chloroform is sufficient to cleave the Trityl group during the scan.

- Key Signals (

H-NMR):

- 7.15–7.50 ppm: Multiplet (15H) corresponding to the three phenyl rings of the Trityl group.
- 0.8–1.0 ppm: Doublet/Multiplet corresponding to the Valine isopropyl methyls (shielded slightly by the aromatic ring current).

Mass Spectrometry[5]

- Method: ESI-MS (Negative mode often clearer for free acid).
- Observation: Expect

at 358.4. In positive mode, the Trityl cation (

, m/z 243) is a dominant fragment due to the stability of the carbocation.

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